molecular formula C35H38Cl2N8O4 B601396 Itraconazole impurity F CAS No. 89848-51-1

Itraconazole impurity F

Cat. No. B601396
CAS RN: 89848-51-1
M. Wt: 705.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Itraconazole impurity F, also known as 5-chloro-2-methyl-4-isopropyl-3-[2-(4-methyl-1-piperazinyl)ethoxy]pyridine, is a synthetic antifungal agent used in the treatment of fungal infections. It is also referred to as Itraconazole Butyl Analog .


Molecular Structure Analysis

The molecular formula of Itraconazole impurity F is C35H38Cl2N8O4 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .

Scientific Research Applications

Spectral Characterization in Drug Products

Research on itraconazole impurities includes the spectral characterization of impurities in drug products. Two unknown impurities, including Impurity-1 and Impurity-2, were identified in itraconazole drug products using high-performance liquid chromatography. These impurities were enriched and isolated, leading to their characterization based on nuclear magnetic resonance spectroscopy and mass spectrometry (Munigela et al., 2008).

Chemometrically Assisted Optimization for Analysis

A study presented the optimization and validation of RP-HPLC method for analyzing itraconazole and its impurities in pharmaceutical forms. This research used a Box-Behnken design to optimize chromatographic parameters and separate itraconazole from impurity F, demonstrating the method's applicability under various laboratory conditions (Kasagić et al., 2013).

Gas Chromatography-Mass Spectrometry Methods

In another study, a gas chromatography-mass spectrometry method with selected-ion monitoring was developed for determining trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. This method was validated extensively for specificity, linearity, accuracy, precision, and robustness, essential for quantitative analysis at ppm levels (Babu et al., 2016).

Nanoemulsion Formulations for Ocular Delivery

A study aimed to improve ocular delivery of itraconazole, a water-insoluble antifungal drug, using nanoemulsion formulations. The research focused on component selection, constructing a pseudo-ternary phase diagram, and evaluating in vitro drug release, suggesting the potential of nanoemulsion for effective itraconazole delivery (Mehrandish & Mirzaeei, 2021).

properties

IUPAC Name

2-butyl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O4/c1-2-3-14-45-34(46)44(25-40-45)29-7-5-27(6-8-29)41-15-17-42(18-16-41)28-9-11-30(12-10-28)47-20-31-21-48-35(49-31,22-43-24-38-23-39-43)32-13-4-26(36)19-33(32)37/h4-13,19,23-25,31H,2-3,14-18,20-22H2,1H3/t31-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRHZFCRISNCIN-ZJJOJAIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Itraconazole impurity F

CAS RN

89848-51-1
Record name 89848-51-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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